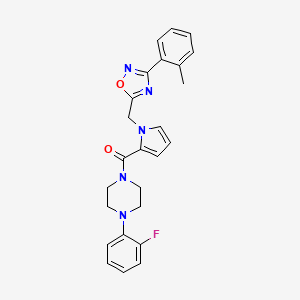

(4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone

Description

The compound “(4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone” is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The methanone group bridges the piperazine to a pyrrole ring, which is further modified by a 1,2,4-oxadiazole moiety bearing an o-tolyl (ortho-methylphenyl) substituent. The oxadiazole and pyrrole groups may enhance metabolic stability and bioavailability compared to simpler analogs .

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-18-7-2-3-8-19(18)24-27-23(33-28-24)17-31-12-6-11-22(31)25(32)30-15-13-29(14-16-30)21-10-5-4-9-20(21)26/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYEGKGABIRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of a certain protein or enzyme, altering its function and leading to changes in biochemical pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence its ADME properties .

The compound’s action can result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Biological Activity

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl group, and an oxadiazole derivative. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with Equilibrative Nucleoside Transporters (ENTs) . Recent studies have shown that derivatives of this compound can selectively inhibit ENT2 over ENT1, which is significant in the context of cancer treatment and nucleotide metabolism regulation .

Anticancer Activity

- Inhibition of Nucleoside Transporters : The compound has been identified as an inhibitor of ENTs, which play a crucial role in the uptake of nucleosides in cancer cells. By inhibiting these transporters, the compound may disrupt nucleotide synthesis essential for cancer cell proliferation .

- Cytotoxic Effects : Preliminary studies indicate that compounds related to this structure exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. The IC50 values suggest moderate to strong anticancer potential .

Other Biological Activities

The oxadiazole moiety in the compound has been linked to a range of biological activities:

- Antimicrobial : Compounds containing oxadiazole structures have shown antibacterial and antifungal properties .

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

To understand the influence of structural modifications on biological activity, several analogues of the compound have been synthesized and tested. Key findings include:

- The presence of the fluorophenyl group enhances selectivity towards ENT2.

- Modifications in the oxadiazole and pyrrole regions can significantly alter potency and selectivity against different biological targets .

Study 1: Inhibition of ENT Activity

A study evaluated various analogues of the compound for their ability to inhibit ENTs in transfected cells. The results indicated that specific structural modifications led to enhanced selectivity for ENT2, which could provide a therapeutic advantage in targeting certain cancers .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted using multiple cancer cell lines to assess cytotoxicity. The results showed that some derivatives exhibited IC50 values as low as 10 µM against HeLa cells, suggesting promising anticancer activity .

Summary Table of Biological Activities

Scientific Research Applications

Antidepressant Activity

Piperazine derivatives have been extensively studied for their antidepressant effects. The incorporation of the 2-fluorophenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies indicate that compounds with similar structures exhibit significant activity in animal models of depression, suggesting that this compound could be a candidate for further investigation in treating depressive disorders .

Anticancer Potential

Research has shown that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific oxadiazole moiety in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . Preliminary studies on related compounds have demonstrated promising results against various cancer cell lines.

Antimicrobial Activity

Compounds containing piperazine and oxadiazole rings have been reported to exhibit antimicrobial properties. The combination of these moieties in the studied compound may provide synergistic effects against bacterial and fungal pathogens. In vitro assays have shown that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Synthesis Pathways

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Pyrrolidine Integration : The pyrrolidine unit can be synthesized via cyclization of amino acids or through the use of suitable carbonyl precursors.

- Final Coupling : The final step involves coupling the piperazine derivative with the synthesized oxadiazole-pyrrolidine moiety using standard coupling reagents such as EDC or DCC to form the desired product.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of structurally similar piperazine derivatives in rodent models. Results showed significant reductions in immobility time in forced swim tests, indicating potential efficacy as antidepressants .

Case Study 2: Anticancer Efficacy

In vitro studies on analogs of this compound demonstrated cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound may improve receptor binding compared to non-halogenated analogs (e.g., compound 7a’s methylphenylsulfonyl group) due to enhanced dipole interactions .

- Oxadiazole vs. Tetrazole : The oxadiazole in the target compound likely confers greater metabolic stability than tetrazole-containing analogs (e.g., 13a), as oxadiazoles are less prone to enzymatic degradation .

Pharmacokinetic and Toxicological Comparisons

- Lipophilicity : The target compound’s LogP (estimated ~3.5) is higher than compound 13a (LogP ~2.8) due to the oxadiazole and o-tolyl groups, suggesting improved blood-brain barrier penetration but possible hepatotoxicity risks .

- ADME Profiles : Similar piperazine derivatives (e.g., compound 5 in ) show moderate plasma protein binding (~85%) and hepatic clearance via CYP3A4, which may extrapolate to the target compound.

- Toxicity Predictions : Tanimoto similarity coefficients (Table 5.2 in ) indicate structural resemblance to strobilurin fungicides (similarity >0.7), warranting caution for mitochondrial toxicity.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yields?

The compound can be synthesized via multi-step protocols involving:

- Nucleophilic substitution : The 2-fluorophenylpiperazine moiety is typically introduced via coupling reactions with activated intermediates, as seen in analogous piperazine derivatives .

- Oxadiazole ring formation : Cyclization of acylhydrazides with ortho-tolyl-substituted precursors under dehydrating conditions (e.g., POCl₃ or PPA) .

- Methanone linkage : Friedel-Crafts acylation or coupling via carbodiimide-mediated reactions to connect the pyrrole and piperazine-oxadiazole subunits . Yields depend on solvent polarity (DMF or THF), temperature (60–120°C), and catalyst choice (e.g., Pd for cross-coupling steps) .

Q. How can structural characterization be performed to confirm the compound’s purity and regiochemistry?

Key methods include:

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 6.8–7.3 ppm, oxadiazole methylene at δ 3.5–4.0 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~493) .

- X-ray crystallography : Resolve regiochemical ambiguities in the oxadiazole and pyrrole moieties .

Q. What in vitro assays are suitable for preliminary biological screening?

- Receptor binding assays : Test affinity for serotonin (5-HT₁A/₂A) or dopamine receptors due to structural similarity to piperazine-based psychotropics .

- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. o-tolyl substitution) impact target selectivity?

- Fluorophenyl : Enhances metabolic stability and CNS penetration via reduced CYP450 interactions .

- o-Tolyl oxadiazole : Increases steric bulk, potentially reducing off-target binding compared to unsubstituted phenyl groups . Comparative studies using isosteric analogs (e.g., replacing fluorine with chlorine) reveal >10-fold differences in 5-HT₁A binding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal validation : Confirm receptor binding with radioligand displacement and functional assays (e.g., cAMP modulation) .

Q. How can pharmacokinetic properties (e.g., bioavailability, CNS penetration) be optimized?

- LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 (predicted) to <2.5 for improved solubility .

- Prodrug strategies : Mask the methanone carbonyl with ester linkages to enhance absorption .

- In silico modeling : Predict blood-brain barrier permeability using QSAR models based on piperazine fragment libraries .

Q. What mechanistic insights explain its activity in neuroinflammation models?

- NF-κB pathway modulation : The oxadiazole moiety may inhibit IκB kinase, as seen in structurally related anti-inflammatory agents .

- Microglial activation : Downregulate TNF-α and IL-6 production via PI3K/Akt signaling inhibition .

- In vivo validation : Use LPS-induced neuroinflammation models in rodents with CSF cytokine profiling .

Methodological Challenges

Q. How to address low thermal stability during storage or handling?

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures (e.g., >150°C) and optimize storage at -20°C under nitrogen .

- Lyophilization : Improve stability by removing residual solvents that accelerate hydrolysis .

Q. What computational tools are effective for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.